
lithium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene is an organolithium compound with the molecular formula C₃₅H₂₅Li It is known for its unique structure, which includes a lithium ion coordinated to a highly substituted cyclopentadienyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene typically involves the reaction of tetraphenylcyclopentadienone with lithium metal. The reaction is carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The process generally involves the following steps:
- Dissolution of tetraphenylcyclopentadienone in a suitable solvent, such as tetrahydrofuran (THF).
- Addition of lithium metal to the solution.
- Stirring the mixture at a controlled temperature until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyclopentadienyl ring or the phenyl groups attached to it.
Substitution: The lithium ion can be substituted with other metal ions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce various hydrocarbon derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It can be used in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene exerts its effects involves the interaction of the lithium ion with the cyclopentadienyl ring. This interaction can influence the electronic properties of the compound, making it a useful ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylcyclopentadienone: A precursor to lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene, known for its use in Diels-Alder reactions.
Pentaphenylcyclopentadiene: Another related compound with similar structural features but different reactivity.
Cyclopentadienyl lithium: A simpler analog with a less substituted cyclopentadienyl ring.
Uniqueness
Lithium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene is unique due to its highly substituted cyclopentadienyl ring, which provides steric hindrance and electronic effects that are not present in simpler analogs. This makes it a valuable compound in the synthesis of complex molecules and in the study of organometallic chemistry.
Eigenschaften
CAS-Nummer |
82207-55-4 |
|---|---|
Molekularformel |
C35H25Li |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
lithium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C35H25.Li/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;/h1-25H;/q-1;+1 |
InChI-Schlüssel |
DDSRCKMALQWYBA-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


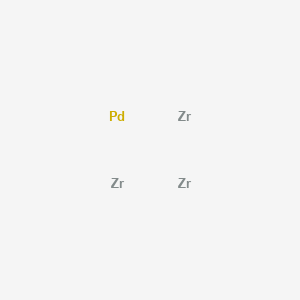
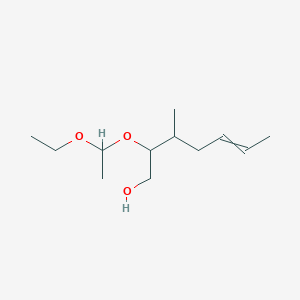

![25-Bromo-26-chloro-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22(27),23,25,28-pentadecaene-12,21-dione](/img/structure/B14422332.png)

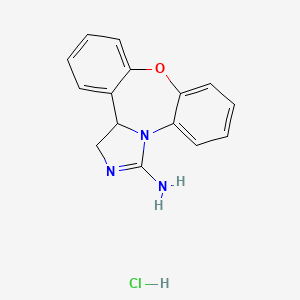
![3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14422343.png)
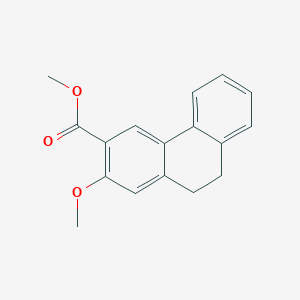

![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
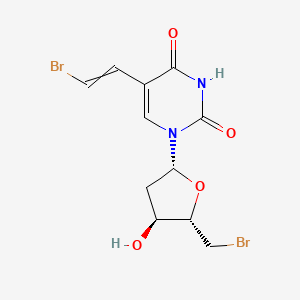
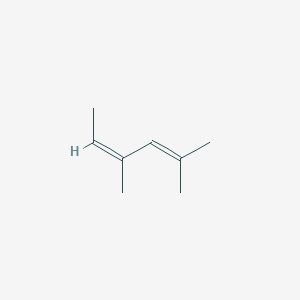
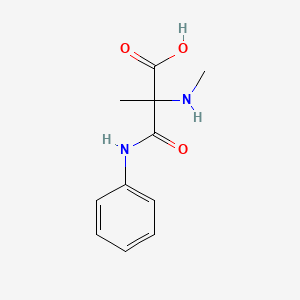
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)
